molecular formula C13H17N3O3 B15158929 Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- CAS No. 835916-70-6

Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]-

Cat. No.: B15158929
CAS No.: 835916-70-6
M. Wt: 263.29 g/mol
InChI Key: WEUWHEUJXQYNLP-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- (hereafter referred to as Compound A) is a substituted butanoic acid derivative characterized by a phenylhydrazono group and a 2-oxopropylamino substituent. However, direct studies on its specific applications or mechanisms are sparse in the provided evidence. Its molecular formula and exact mass remain unspecified in the sources, but analogous compounds in the evidence (e.g., CAS 701909-51-5) suggest a molecular weight range of 200–400 g/mol .

Properties

CAS No.

835916-70-6

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

4-[[2-oxo-1-(2-phenylhydrazinyl)propylidene]amino]butanoic acid

InChI

InChI=1S/C13H17N3O3/c1-10(17)13(14-9-5-8-12(18)19)16-15-11-6-3-2-4-7-11/h2-4,6-7,15H,5,8-9H2,1H3,(H,14,16)(H,18,19)

InChI Key

WEUWHEUJXQYNLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NCCCC(=O)O)NNC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- typically involves the reaction of butanoic acid derivatives with phenylhydrazine and other reagents under controlled conditions. One common method involves the condensation of butanoic acid with phenylhydrazine in the presence of a catalyst such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the hydrazono group.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This technique can enhance reaction rates and yields by providing uniform heating and reducing reaction times. The use of microwave-assisted synthesis for similar compounds has been reported to provide moderate to excellent yields .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

    Substitution: The compound can participate in substitution reactions, where the hydrazono group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted butanoic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazono group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Compound A and structurally related butanoic acid derivatives:

Compound Name & CAS No. Key Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Potential Properties/Applications Reference
Compound A (Target) Phenylhydrazono, 2-oxopropylamino Not specified ~300–350 (estimated) Possible fungistatic/chelating activity
Butanoic acid, 4-[[4-[[[(4-methoxy-2-nitrophenyl)amino]carbonyl]amino]benzoyl]amino]-2-oxo- (50545-60-3) Nitro, methoxy, benzoylurea C₂₀H₂₀N₄O₇ 428.40 Enhanced stability; potential agrochemical use
Butanoic acid, 4-oxo-4-(phenylamino)-, propyl ester (149926-38-5) Phenylamino, esterified propyl chain C₁₃H₁₇NO₃ 247.28 Higher lipophilicity; membrane permeability
Butanoic acid, 4-[(1-carboxypropyl)amino]-4-oxo- (701909-51-5) Carboxypropyl, amide C₈H₁₃NO₅ 203.19 Chelation; acidity-driven interactions
Heptafluoro derivatives (e.g., CAS 55538-87-9) Fluorinated alkyl chains Complex >500 Chemical resistance; industrial applications

Key Findings:

Structural Complexity: Compound A’s phenylhydrazono group distinguishes it from simpler esters (e.g., 149926-38-5) and carboxy derivatives (701909-51-5). This group may enhance hydrogen-bonding capacity, favoring interactions with biological targets .

Bioactivity : While Compound A is listed among rhizospheric bacterial compounds with fungistatic effects , nitro-substituted analogs (e.g., 50545-60-3) are more likely to exhibit stability in oxidative environments, suggesting divergent applications .

Conversely, fluorinated analogs (e.g., 55538-87-9) exhibit extreme hydrophobicity and chemical inertness, limiting biological utility but favoring industrial uses .

Biological Activity

Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- is a complex organic compound that combines a butanoic acid backbone with a phenylhydrazone moiety. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula: C13H17N3O3
  • CAS Number: 835916-70-6
  • Molecular Weight: 251.29 g/mol
  • IUPAC Name: Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]-

The compound features a butanoic acid group, an amino group, and a phenylhydrazone functional group, contributing to its diverse chemical reactivity and potential biological effects .

The biological activity of butanoic acid derivatives often involves:

  • Antioxidant Activity: Compounds with hydrazone functionalities can exhibit antioxidant properties by scavenging free radicals.
  • Metal Chelation: Similar compounds have demonstrated the ability to chelate metal ions, which may influence their biological efficacy .
  • Enzyme Inhibition: The interaction with various enzymes can lead to modulation of metabolic pathways, potentially affecting cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that hydrazone derivatives possess significant antimicrobial properties. A study involving structurally similar compounds showed that certain hydrazones exhibited activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Antimalarial Activity

Hydrazone compounds have been investigated for their antimalarial effects. For instance, a related hydrazone was shown to inhibit the growth of Plasmodium falciparum, the malaria-causing parasite. The compound's ability to chelate iron was linked to its mechanism of action, suggesting that butanoic acid derivatives could also exhibit similar antimalarial properties .

Antioxidant Properties

The antioxidant capacity of butanoic acid derivatives has been evaluated through various assays. The presence of the phenylhydrazone moiety enhances the electron-donating ability of the compound, thereby increasing its potential as an antioxidant agent .

Case Studies

StudyFindings
Antimicrobial EvaluationA series of hydrazones showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Antimalarial ActivityCompound 5f (similar structure) demonstrated IC50 values of around 1 µM against Plasmodium falciparum, indicating strong potential for therapeutic use against malaria .
Antioxidant AssaysCompounds were tested using DPPH and ABTS assays, showing IC50 values lower than standard antioxidants like ascorbic acid .

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